methyl (2R)-2-amino-2-methylbut-3-ynoate
Description
Properties
CAS No. |
115228-55-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-methylbut-3-ynoate |
InChI |
InChI=1S/C6H9NO2/c1-4-6(2,7)5(8)9-3/h1H,7H2,2-3H3/t6-/m1/s1 |
InChI Key |
FTZONTNRTSTHNY-ZCFIWIBFSA-N |
SMILES |
CC(C#C)(C(=O)OC)N |
Isomeric SMILES |
C[C@@](C#C)(C(=O)OC)N |
Canonical SMILES |
CC(C#C)(C(=O)OC)N |
Synonyms |
3-Butynoicacid,2-amino-2-methyl-,methylester,(R)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Intermediate in Organic Chemistry
Methyl (2R)-2-amino-2-methylbut-3-ynoate is often utilized as a synthetic intermediate due to its ability to participate in various chemical reactions. The compound can undergo transformations that lead to the formation of more complex molecules. Its reactivity profile is influenced by both the amino group and the alkyne functionality, allowing it to serve as a building block for synthesizing other compounds.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development. Its structural characteristics enable it to mimic natural amino acids, making it suitable for:
- Designing Enzyme Inhibitors : The compound's ability to interact with biological targets allows researchers to explore its use as an enzyme inhibitor.
- Studying Biological Mechanisms : Its unique properties make it a candidate for studying the mechanisms of action of various biological processes.
Biochemical Studies
The compound is also significant in biochemical research due to its stereochemistry and functional groups. It can be used to:
- Investigate Stereochemical Effects : The chiral center allows for studies on how stereochemistry influences biological activity.
- Explore Reaction Pathways : Researchers can utilize this compound to understand reaction mechanisms involving amino acids and their derivatives.
Case Studies and Research Findings
Numerous studies have investigated the applications of this compound:
Case Study 1: Enantioselective Synthesis
Research has demonstrated the enantioselective synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters using this compound as a precursor. The results indicated that the stereochemistry plays a crucial role in determining the efficacy of the synthesized products .
Another study explored the biological activity of derivatives synthesized from this compound, revealing potential applications in developing new therapeutic agents targeting specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
QS-528 (FFAR1 Agonist)
QS-528, a known FFAR1 agonist with glucose-lowering effects, shares functional similarities with methyl (2R)-2-amino-2-methylbut-3-ynoate in terms of ester and amino groups. In a study by Kuranov et al., a structurally related compound (Compound 1) demonstrated FFAR1 activation potency comparable to QS-528 at 10 µM concentration, as evaluated using the Cayman FFAR1 Assay Kit .
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate
This analog () features a trifluoroethylamino group and a dimethylated backbone. Key differences include:
Methyl (2R)-2-Chlorobut-3-Enoate
This chloro-substituted ester () replaces the amino group with chlorine, drastically altering reactivity and polarity.
- Reactivity: The chlorine atom may facilitate nucleophilic substitution reactions, whereas the amino group in the target compound enables hydrogen bonding or salt formation.
- Structural Flexibility : The alkene in this compound allows for conjugation, contrasting with the linear alkyne in the target molecule .
(2S)-3-Amino-2-Methylpropanoic Acid
A shorter-chain β-amino acid derivative (), this compound lacks the ester and alkyne groups but shares a methyl branch and amino functionality.
Comparative Data Table
Research Findings and Implications
Stereochemical Influence: The R-configuration in this compound may enhance target selectivity compared to S-configuration analogs like (2S)-3-amino-2-methylpropanoic acid, as seen in FFAR1 agonist studies .
Functional Group Impact : The alkyne group offers unique reactivity (e.g., cycloadditions) absent in chloro- or alkene-containing analogs, enabling diverse synthetic applications .
Synthetic Efficiency: High-yield methods for trifluoroethylamino analogs (e.g., 100% yield in ) suggest pathways for optimizing the target compound’s synthesis .
Preparation Methods
Ruthenium-Catalyzed Transfer Hydrogenation
A prominent approach involves the use of ruthenium catalysts for enantioselective reductions. In a method adapted from anti-3-alkenyl-2-amido-3-hydroxy ester synthesis, Dichloro(mesitylene)ruthenium(II) dimer (2.5 mol%) and the chiral ligand (S,S-DPAE) (5 mol%) are pre-stirred in i-PrOH at 80°C to form an active catalyst. The substrate, typically a propargyl ketone precursor, undergoes transfer hydrogenation with HCOOH and Et3N in dioxane at ambient temperature. This step ensures enantiomeric excess by leveraging the chiral ligand’s coordination geometry. Post-reaction purification via silica gel chromatography yields the target amino ester with moderate to high optical purity.
Key Reaction Parameters:
Nickel-Mediated Alkyne Functionalization
Nickel catalysis offers an alternative route, particularly for constructing the propargyl backbone. A Ni(COD)2/IMes system (15 mol%) in toluene/MeOH facilitates the coupling of methyl methacrylate with terminal alkynes. While this method primarily produces allylic alcohols, modifying the substrate to include an amino-protected alkyne could enable access to the target compound. Deuterium-labeling studies confirm methanol’s role as a hydrogen source, suggesting adaptability for stereocontrol.
Chiral Pool Synthesis from Malonate Derivatives
Enantioselective Amination of Methyl Malonates
Starting from ethyl aminopropanedioate, a chiral pool strategy involves stereoselective amination. The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc-anhydride under basic conditions, followed by esterification with methanol. For instance, ethyl (E)-2-((Boc)amino)-3-oxohex-4-enoate is reduced using Zn/NaCNBH3 in EtOH to install the methyl branch. Subsequent alkyne formation via dehydrohalogenation or elimination completes the skeleton.
Protection-Deprotection Sequences
Critical to this route is the use of orthogonal protecting groups. Benzyloxycarbonyl (Cbz) protection of the amino group in methyl 2-(benzyloxycarbonylamino)ethanoate prevents undesired side reactions during acylation. Deprotection via hydrogenolysis or acidic hydrolysis (e.g., 2% HCl in MeOH) unveils the free amine, which is subsequently methylated to achieve the 2-methyl substitution.
Enantiocontrolled Cyclization and Rearrangement
Allene Cyclization for Backbone Construction
Polyhydroxylated alkaloid syntheses demonstrate the utility of allene cyclization for generating complex scaffolds. Applying this to methyl but-3-enoate derivatives, acid-catalyzed cyclization forms a γ-lactam intermediate, which undergoes ring-opening methanolysis to yield the ester. Chirality is induced using enantiopure starting materials, such as (S)-ethyl 4-chloro-3-hydroxybutanoate, followed by stereoretentive transformations.
Hydroboration-Oxidation for Stereocontrol
Hydroboration-oxidation of propargyl ethers, guided by bulky silyl protecting groups, ensures anti-Markovnikov addition and axial stereocontrol. For example, SEM-protected intermediates undergo hydroboration with 9-BBN to install the methyl group with >95% diastereomeric excess.
Resolution Techniques for Optical Purity Enhancement
Kinetic Resolution via Lipase Catalysis
Lipase-mediated acetylation of racemic amino esters selectively modifies one enantiomer, leaving the desired (2R)-isomer unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves enantiomeric ratios >20:1 under mild conditions.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures, albeit with lower throughput. This method is reserved for final purification when catalytic asymmetry falters.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Complexity | Cost |
|---|---|---|---|---|
| Ru-Catalyzed Hydrogenation | 58 | 92 | Moderate | High |
| Ni-Mediated Coupling | 41* | N/A | High | Moderate |
| Chiral Pool Malonates | 46 | 99 | Low | Low |
| Allene Cyclization | 12* | 95 | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2R)-2-amino-2-methylbut-3-ynoate, and how can experimental parameters be systematically optimized?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, reaction time) and their interactions. For example, a 2^k factorial design minimizes experimental runs while capturing nonlinear effects . Characterization via HPLC (with chiral columns) and NMR ensures enantiomeric purity and structural validation. Reference standards for analogous compounds (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) can guide analytical protocols .
Q. How can the stability of this compound be assessed under varying storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability studies using controlled humidity/temperature chambers, followed by kinetic analysis (e.g., Arrhenius plots) to predict degradation pathways. Monitor impurities via LC-MS and correlate findings with thermodynamic calculations (e.g., bond dissociation energies of the alkyne group) .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s stereochemistry?
- Methodological Answer : Combine polarimetry with chiral HPLC (e.g., using cellulose-based columns) to resolve enantiomers. Validate absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) . For intermediates, cross-reference spectral data (e.g., ¹³C NMR chemical shifts ) with structurally similar esters like ethyl (S)-2-amino-4-phenylbutyrate .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict reaction pathways and selectivity for this compound synthesis?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-determining steps. Pair this with machine learning (ML) algorithms trained on reaction databases to predict optimal catalysts or solvents. For example, ICReDD’s workflow combines quantum chemical calculations and experimental feedback loops to refine synthetic protocols .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in enantioselective synthesis?
- Methodological Answer : Apply Bayesian statistical analysis to quantify uncertainties in computational models (e.g., solvent effects in DFT). Validate hypotheses through controlled perturbation experiments (e.g., isotopic labeling to trace reaction pathways). Theoretical frameworks from chemical engineering (e.g., reaction fundamentals and reactor design ) can contextualize discrepancies .
Q. How can heterogeneous catalysis be tailored to improve yield and reduce byproducts in large-scale reactions?
- Methodological Answer : Screen metal-organic frameworks (MOFs) or zeolites for site-specific interactions with the alkyne moiety. Use in situ FTIR or XAS to monitor catalyst deactivation. Cross-reference findings with subclass RDF2050112 (reaction fundamentals) to align catalyst design with reactor scalability .
Data Integration & Validation
Q. What statistical frameworks are recommended for integrating multi-source data (e.g., computational, spectroscopic, kinetic) into a cohesive model?
- Methodological Answer : Adopt multivariate analysis (e.g., PCA or PLS regression) to identify latent variables influencing reaction outcomes. Ensure data precision aligns with instrumental limits (e.g., reporting NMR shifts to ±0.01 ppm) and adhere to guidelines for significant figures in published results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
